Cinperene

Description

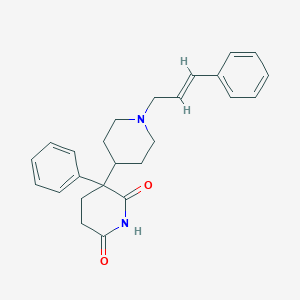

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-3-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O2/c28-23-13-16-25(24(29)26-23,21-11-5-2-6-12-21)22-14-18-27(19-15-22)17-7-10-20-8-3-1-4-9-20/h1-12,22H,13-19H2,(H,26,28,29)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMZUKHJKLNFPH-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC=CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)C/C=C/C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016892 | |

| Record name | Cinperene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14796-24-8 | |

| Record name | Cinperene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014796248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinperene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CINPERENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11V66TN8RO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Mechanism of Action of Cinperene: A Review of Available Evidence

Despite its classification as both an antipsychotic and an atropine-like agent, a comprehensive, in-depth technical guide on the core mechanism of action of Cinperene is precluded by a conspicuous absence of publicly available quantitative pharmacological data. Extensive searches of scientific literature and pharmacological databases have failed to yield specific binding affinities (Ki or IC50 values) for Cinperene at dopamine (B1211576), serotonin (B10506), or muscarinic receptors. Consequently, the creation of detailed signaling pathway diagrams, quantitative data tables, and specific experimental protocols as requested is not feasible at this time.

This document aims to provide a qualitative overview of the likely pharmacological actions of Cinperene based on its classifications and to present a framework for the type of data and experimental detail that would be necessary to construct a complete technical guide.

Qualitative Pharmacological Profile

Cinperene is broadly categorized by two distinct pharmacological properties, suggesting a complex mechanism of action involving multiple neurotransmitter systems.

Antipsychotic Properties

The classification of Cinperene as an antipsychotic strongly implies activity at dopamine D2 receptors, a hallmark of both typical and atypical antipsychotic drugs. Blockade of D2 receptors in the mesolimbic pathway is believed to mediate the therapeutic effects of these agents on the positive symptoms of psychosis. Furthermore, many modern antipsychotics also exhibit significant affinity for various serotonin (5-HT) receptor subtypes, particularly the 5-HT2A receptor. The interplay between dopamine and serotonin receptor modulation is a key feature of atypical antipsychotics, contributing to a broader spectrum of efficacy and a more favorable side-effect profile compared to older, typical agents.

Atropine-Like (Anticholinergic) Properties

The description of Cinperene as an "atropine-like drug" points to antagonist activity at muscarinic acetylcholine (B1216132) receptors. This is supported by reports of its ability to block pilocarpine-induced lacrimation and salivation, classic tests for anticholinergic effects. Muscarinic receptor antagonism can lead to a range of physiological effects, both centrally and peripherally. In the context of antipsychotic action, some degree of anticholinergic activity can mitigate extrapyramidal side effects (EPS) associated with potent D2 receptor blockade.

Postulated Mechanism of Action

Based on its dual classification, the primary mechanism of action of Cinperene is likely a combination of dopamine D2 receptor antagonism, serotonin 5-HT2A receptor antagonism, and muscarinic acetylcholine receptor antagonism. The relative potency and selectivity of Cinperene for these different receptors would determine its overall therapeutic profile and side-effect liability.

Without specific binding data, it is impossible to definitively characterize Cinperene as a typical or atypical antipsychotic or to predict its clinical properties with any certainty.

Data Presentation: A Template for Future Research

To facilitate a comprehensive understanding of Cinperene's mechanism of action, future research should aim to populate tables with quantitative data similar to the templates provided below.

Table 1: Receptor Binding Affinity Profile of Cinperene

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |

| Dopamine D1 | |||||

| Dopamine D2 | |||||

| Dopamine D3 | |||||

| Dopamine D4 | |||||

| Serotonin 5-HT1A | |||||

| Serotonin 5-HT2A | |||||

| Serotonin 5-HT2C | |||||

| Muscarinic M1 | |||||

| Muscarinic M2 | |||||

| Muscarinic M3 | |||||

| Muscarinic M4 | |||||

| Muscarinic M5 | |||||

| Adrenergic α1 | |||||

| Adrenergic α2 | |||||

| Histamine H1 |

Table 2: In Vitro Functional Activity of Cinperene

| Receptor Subtype | Assay Type | Cell Line | Efficacy (%) | Potency (EC50/IC50, nM) | Reference |

| Dopamine D2 | cAMP Inhibition | ||||

| Serotonin 5-HT2A | IP-One Assay | ||||

| Muscarinic M1 | Calcium Mobilization |

Experimental Protocols: A Methodological Framework

Detailed experimental protocols are essential for the replication and verification of scientific findings. The following outlines the necessary components for key in vitro assays.

Radioligand Binding Assays

Objective: To determine the binding affinity of Cinperene for various G-protein coupled receptors (GPCRs).

Methodology:

-

Membrane Preparation: Homogenization of tissues or cells expressing the receptor of interest, followed by centrifugation to isolate the membrane fraction.

-

Incubation: Incubation of the membrane preparation with a specific radioligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of Cinperene.

-

Separation: Rapid filtration to separate bound from unbound radioligand.

-

Detection: Quantification of radioactivity using liquid scintillation counting.

-

Data Analysis: Calculation of IC50 values from competition binding curves and conversion to Ki values using the Cheng-Prusoff equation.

In Vitro Functional Assays (e.g., cAMP Assay for D2 Receptor)

Objective: To determine the functional effect of Cinperene (agonist, antagonist, or inverse agonist) at a specific receptor.

Methodology:

-

Cell Culture: Use of a stable cell line expressing the receptor of interest (e.g., CHO-K1 cells expressing human D2 receptors).

-

Treatment: Incubation of cells with varying concentrations of Cinperene in the presence or absence of a known agonist.

-

cAMP Measurement: Lysis of cells and measurement of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels using a commercially available kit (e.g., HTRF or ELISA).

-

Data Analysis: Generation of dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

Visualization of Signaling Pathways and Workflows

Visual diagrams are invaluable for representing complex biological processes and experimental designs. The following are examples of how such diagrams could be generated using the DOT language if the necessary data were available.

Caption: Postulated antagonistic effect of Cinperene on the D2 receptor signaling pathway.

Caption: A generalized workflow for a radioligand binding assay.

Conclusion

While Cinperene's classification as an antipsychotic and an atropine-like agent provides a theoretical framework for its mechanism of action, the absence of specific, quantitative in vitro pharmacological data severely limits a detailed technical understanding. The scientific community would greatly benefit from studies that elucidate the receptor binding profile and functional activity of Cinperene. Such data would not only clarify its precise mechanism of action but also enable a more informed prediction of its potential therapeutic efficacy and side-effect profile, paving the way for any future clinical investigation. Until then, the complete mechanism of action of Cinperene remains an open and intriguing question for researchers in pharmacology and drug development.

In Vivo Effects of Cinnarizine on Dopamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the in vivo effects of Cinnarizine (B98889) on dopamine (B1211576) receptors. Initially investigated for its antihistaminic and calcium channel blocking properties, Cinnarizine has demonstrated significant interactions with the central nervous system, particularly as a dopamine D2 receptor antagonist. This document synthesizes available quantitative data, details experimental methodologies from key studies, and visualizes relevant pathways and workflows to support further research and drug development efforts. The initial query for "Cinperene" was determined to be a likely misspelling of "Cinnarizine," the subject of this guide.

Core Mechanism of Action

Cinnarizine's primary mechanism of action in the context of the dopaminergic system is the blockade of D2 dopamine receptors. This antagonistic activity is of low-to-moderate affinity. Additionally, Cinnarizine is known to function as a calcium channel blocker, which may contribute to its overall pharmacological profile. Its ability to induce extrapyramidal symptoms, akin to parkinsonism, in both clinical and preclinical settings underscores its significant in vivo impact on the dopamine system.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the in vivo effects of Cinnarizine on dopamine receptors and related behavioral outcomes.

| Parameter | Value | Species | Method | Reference |

| Dopamine D2 Receptor Binding Affinity (Ki) | 13.2 nM (in vitro) | Not Specified | Radioligand Binding Assay | [1] |

| Striatal D2 Receptor Binding Potential Reduction | 14% to 63% (mean 39.5%) | Human | SPECT with [123I]iodobenzamide | [2] |

| Behavioral Model | Cinnarizine Dose | Effect | Species | Reference |

| Amphetamine-induced Hyperlocomotion | 20 mg/kg | Significant counteraction of hyperlocomotion | Mouse | [3] |

| MK-801-induced Hyperlocomotion | 20 mg/kg | Significant counteraction of hyperlocomotion | Mouse | [3] |

| Catalepsy Induction | 20 mg/kg | No catalepsy induced | Mouse | [3] |

| 60 and 180 mg/kg | Mild catalepsy induced | Mouse | ||

| Lactacystin-induced Parkinsonism | 10 and 30 mg/kg (i.p. for 7 days) | Partially prevented dopamine loss and attenuated enhanced dopamine turnover | Rat | ,, |

Experimental Protocols

Detailed methodologies for key experiments investigating the in vivo effects of Cinnarizine are outlined below.

In Vivo Dopamine Receptor Occupancy Assessment using SPECT

Objective: To determine the in vivo occupancy of striatal dopamine D2 receptors by Cinnarizine in humans.

Methodology:

-

Participants: Patients undergoing treatment with Cinnarizine and age-matched healthy controls.

-

Radioligand: [123I]iodobenzamide, a selective D2 receptor antagonist.

-

Imaging Procedure: Single-Photon Emission Computed Tomography (SPECT) is performed.

-

Data Acquisition: Dynamic SPECT scans are acquired following the intravenous injection of the radioligand.

-

Data Analysis: The striatal dopamine D2 receptor binding potential is calculated. This value is compared between the Cinnarizine-treated patients and the control group to determine the percentage of receptor occupancy.

Animal Models of Psychosis

Objective: To evaluate the potential antipsychotic-like effects of Cinnarizine.

Methodology:

-

Animals: Male Swiss mice.

-

Drug Administration: Cinnarizine is administered intraperitoneally (i.p.) at doses of 20, 60, and 180 mg/kg.

-

Induction of Hyperlocomotion:

-

Amphetamine Model: Amphetamine (5 mg/kg) is administered to induce hyperlocomotion.

-

MK-801 Model: MK-801 (0.25 mg/kg) is administered to induce hyperlocomotion.

-

-

Behavioral Assessment: Locomotor activity is measured using an automated activity cage. The total distance traveled and the number of rearing events are recorded.

-

Catalepsy Assessment: The bar test is used to measure catalepsy. The time the mouse remains with its forepaws on a raised bar is recorded.

Rodent Model of Parkinson's Disease

Objective: To investigate the neuroprotective effects of Cinnarizine in a toxin-induced model of Parkinson's disease.

Methodology:

-

Animals: Male Wistar rats.

-

Induction of Parkinsonism: The neurotoxin lactacystin (B1674225) (1 µg/2 µL) is unilaterally injected into the substantia nigra pars compacta (SNc).,,

-

Cinnarizine Treatment: Cinnarizine is administered intraperitoneally at doses of 10 or 30 mg/kg daily for 7 days.,,

-

Neurochemical Analysis:

-

Striatal tissue is collected and homogenized.

-

Dopamine and its metabolites (DOPAC and HVA) are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.,,

-

-

Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to visualize and quantify dopaminergic neurons in the SNc.,

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor, which is antagonized by Cinnarizine. D2 receptors are G-protein coupled receptors that couple to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.

Experimental Workflow for a Rodent Model of Parkinson's Disease

This diagram outlines the logical flow of an experiment designed to test the neuroprotective effects of Cinnarizine in a rat model of Parkinson's disease.

Conclusion

The available evidence strongly indicates that Cinnarizine exerts significant in vivo effects on the dopaminergic system, primarily through the antagonism of D2 receptors. This activity is sufficient to produce antipsychotic-like effects in animal models and to induce extrapyramidal side effects in humans. Furthermore, preclinical studies suggest a potential neuroprotective role for Cinnarizine in models of Parkinson's disease. While quantitative in vivo data on receptor binding and occupancy are still emerging, the methodologies outlined in this guide provide a solid foundation for future research. Further investigation into the precise dose-response relationships and the downstream signaling consequences of Cinnarizine's D2 receptor blockade in vivo will be crucial for fully understanding its therapeutic potential and risk profile.

References

An In-depth Technical Guide on the Potential of Cinperene as an Antipsychotic Agent

Disclaimer: Extensive searches of publicly available scientific literature, clinical trial databases, and other relevant resources did not yield any specific information on a compound named "Cinperene" as an antipsychotic agent. The following guide is a generalized overview based on the established principles of antipsychotic drug development and the known mechanisms of existing antipsychotic medications. This information is intended for researchers, scientists, and drug development professionals and should not be interpreted as data specific to a compound named Cinperene.

Introduction to Antipsychotic Agents

Antipsychotic medications are a cornerstone in the management of schizophrenia and other psychotic disorders. They are broadly categorized into two main classes: first-generation (typical) and second-generation (atypical) antipsychotics. The therapeutic efficacy of these agents is primarily attributed to their interaction with dopamine (B1211576) and serotonin (B10506) receptor systems in the brain.

-

First-Generation Antipsychotics (FGAs): These are primarily dopamine D2 receptor antagonists. Their clinical potency is strongly correlated with their affinity for the D2 receptor. While effective for positive symptoms of schizophrenia (e.g., hallucinations, delusions), they are associated with a higher risk of extrapyramidal side effects (EPS), such as parkinsonism and tardive dyskinesia.

-

Second-Generation Antipsychotics (SGAs): These agents are characterized by their antagonism of both serotonin 5-HT2A and dopamine D2 receptors. This dual action is thought to contribute to a broader spectrum of efficacy, including potential benefits for negative and cognitive symptoms of schizophrenia, and a lower propensity to induce EPS compared to FGAs.

Hypothetical Mechanism of Action for a Novel Antipsychotic

A novel antipsychotic agent like the hypothetical "Cinperene" would likely modulate key neurotransmitter pathways implicated in psychosis. The primary targets would be the dopamine and serotonin systems.

Caption: General GPCR signaling pathway for antipsychotics.

Data on Existing Antipsychotic Agents

To provide a framework for evaluating a potential new antipsychotic, the following tables summarize key quantitative data for established first and second-generation agents.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Antipsychotics

| Drug | Class | Dopamine D2 | Serotonin 5-HT2A | Histamine H1 | Muscarinic M1 | Adrenergic α1 |

| Haloperidol | FGA | 0.5 - 2.5 | 10 - 50 | >1000 | >1000 | 5 - 20 |

| Chlorpromazine | FGA | 1 - 2 | 3 - 10 | 1 - 10 | 10 - 20 | 2 - 10 |

| Clozapine | SGA | 100 - 200 | 1 - 5 | 1 - 10 | 1 - 2 | 5 - 10 |

| Olanzapine | SGA | 1 - 10 | 1 - 4 | 1 - 10 | 1 - 20 | 10 - 50 |

| Risperidone | SGA | 1 - 5 | 0.1 - 0.5 | 100 - 500 | >1000 | 1 - 5 |

| Aripiprazole | SGA | 0.3 - 1 (Partial Agonist) | 3 - 10 | 50 - 100 | >1000 | 50 - 100 |

Data are approximate values compiled from various sources and are for comparative purposes.

Table 2: Pharmacokinetic Properties of Selected Antipsychotics

| Drug | Half-life (hours) | Time to Peak Plasma Concentration (hours) | Protein Binding (%) | Primary Metabolism |

| Haloperidol | 12 - 36 | 2 - 6 | 92 | CYP2D6, CYP3A4 |

| Chlorpromazine | 16 - 30 | 2 - 4 | 90 - 99 | CYP2D6, CYP1A2 |

| Clozapine | 8 - 12 | 2 - 4 | 97 | CYP1A2, CYP3A4 |

| Olanzapine | 21 - 54 | 5 - 8 | 93 | CYP1A2, CYP2D6 |

| Risperidone | 3 - 20 (active metabolite) | 1 - 2 | 90 | CYP2D6 |

| Aripiprazole | 75 | 3 - 5 | 99 | CYP2D6, CYP3A4 |

Experimental Protocols for Antipsychotic Drug Evaluation

The development of a novel antipsychotic involves a rigorous pipeline of preclinical and clinical studies.

Preclinical Evaluation Workflow

Unveiling the Atropine-Like Potential of Novel Compounds: A Technical Guide to Exploratory Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting exploratory studies to evaluate the atropine-like effects of novel chemical entities, exemplified here as 'Cinperene'. The document outlines detailed experimental protocols for assessing antimuscarinic activity, from in vitro receptor binding assays to in vivo functional assessments. It further presents a standardized format for the presentation of quantitative data to facilitate comparative analysis and informed decision-making in the drug development process. Core signaling pathways associated with muscarinic receptor antagonism are visually detailed using Graphviz diagrams, providing a clear conceptual understanding of the underlying mechanisms. This guide is intended to serve as a foundational resource for researchers embarking on the characterization of novel compounds with potential atropine-like properties.

Introduction

Atropine, a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, serves as a cornerstone in pharmacology for its wide-ranging therapeutic applications and as a critical tool in physiological research.[1] Its ability to competitively block the effects of acetylcholine at muscarinic receptors leads to a variety of physiological responses, including effects on the cardiovascular, respiratory, gastrointestinal, and central nervous systems.[2][3] The development of novel compounds with atropine-like effects, potentially offering improved selectivity and safety profiles, is an area of significant interest in drug discovery.

This guide details a systematic approach to the preclinical evaluation of a novel compound, herein referred to as Cinperene, for its potential atropine-like or antimuscarinic properties. The methodologies described are designed to characterize the compound's interaction with muscarinic receptors and to quantify its functional effects in relevant biological systems.

Core Concepts: The Muscarinic System and Atropine-Like Action

The physiological effects of acetylcholine are mediated by two main classes of receptors: nicotinic and muscarinic. Atropine-like compounds specifically target the muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) divided into five subtypes (M1-M5).[4] These subtypes are differentially expressed throughout the body and couple to distinct intracellular signaling pathways.[1]

-

M1, M3, and M5 Receptors: These subtypes typically couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway. This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and modulation of ion channel activity.

Atropine acts as a competitive antagonist at all five muscarinic receptor subtypes, thereby inhibiting the downstream signaling cascades initiated by acetylcholine. The atropine-like effects of a novel compound are therefore determined by its affinity for and efficacy at these various muscarinic receptor subtypes.

Experimental Protocols

A thorough investigation of a compound's atropine-like effects requires a multi-tiered experimental approach, progressing from in vitro characterization to in vivo functional assessment.

In Vitro Assays: Receptor Binding and Functional Antagonism

Objective: To determine the binding affinity of Cinperene for the five human muscarinic receptor subtypes (M1-M5).

Methodology:

-

Membrane Preparation: Cell membranes expressing individual human muscarinic receptor subtypes (M1-M5) are prepared from recombinant cell lines (e.g., CHO or HEK293 cells).

-

Radioligand Binding: Competition binding assays are performed using a non-selective muscarinic radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS), or subtype-selective radioligands where available.

-

Assay Conditions: Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the test compound (Cinperene) or a reference antagonist (e.g., atropine).

-

Detection: Following incubation, bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Objective: To assess the functional antagonist activity of Cinperene at Gq-coupled muscarinic receptors (M1, M3, M5).

Methodology:

-

Cell Culture: Cells stably expressing the M1, M3, or M5 receptor subtype are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Agonist Stimulation: A baseline fluorescence is established, after which the cells are stimulated with a known muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).

-

Antagonist Treatment: To determine antagonist activity, cells are pre-incubated with varying concentrations of Cinperene before the addition of the agonist.

-

Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

Data Analysis: The ability of Cinperene to inhibit the agonist-induced calcium mobilization is quantified, and the IC50 value is determined.

Ex Vivo Tissue-Based Assays

Objective: To evaluate the functional antagonism of Cinperene in isolated tissue preparations containing native muscarinic receptors.

Methodology (Example: Guinea Pig Ileum Contraction):

-

Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

Contraction Measurement: The tissue is connected to an isometric force transducer to record contractile responses.

-

Agonist-Induced Contraction: Cumulative concentration-response curves are generated for a muscarinic agonist (e.g., acetylcholine) to establish a baseline contractile response.

-

Antagonist Evaluation: The tissue is incubated with a fixed concentration of Cinperene for a defined period, and the agonist concentration-response curve is repeated in the presence of the antagonist.

-

Data Analysis: The Schild plot analysis is used to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

In Vivo Models of Atropine-Like Effects

Objective: To assess the physiological effects of Cinperene in living organisms.

Methodology (Example: Salivary Secretion Inhibition in Mice):

-

Animal Model: Adult mice are used for this study.

-

Sialagogue Administration: A baseline level of salivation is induced by the administration of a muscarinic agonist such as pilocarpine.

-

Test Compound Administration: Cinperene is administered (e.g., via intraperitoneal injection) at various doses prior to the administration of the sialagogue.

-

Saliva Collection: Pre-weighed cotton balls are placed in the mouths of the mice for a fixed period to collect saliva. The amount of saliva secreted is determined by the change in weight of the cotton balls.

-

Data Analysis: The dose of Cinperene that inhibits the pilocarpine-induced salivation by 50% (ID50) is calculated.

Data Presentation

Quantitative data from the exploratory studies should be summarized in clear and concise tables to allow for easy comparison and interpretation.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of Cinperene

| Muscarinic Receptor Subtype | Cinperene Ki (nM) | Atropine Ki (nM) |

| M1 | [Insert Value] | [Insert Value] |

| M2 | [Insert Value] | [Insert Value] |

| M3 | [Insert Value] | [Insert Value] |

| M4 | [Insert Value] | [Insert Value] |

| M5 | [Insert Value] | [Insert Value] |

Table 2: In Vitro Functional Antagonism (IC50) of Cinperene

| Assay | Cinperene IC50 (nM) | Atropine IC50 (nM) |

| M1 Calcium Mobilization | [Insert Value] | [Insert Value] |

| M3 Calcium Mobilization | [Insert Value] | [Insert Value] |

Table 3: Ex Vivo Functional Antagonism (pA2) of Cinperene

| Tissue Preparation | Cinperene pA2 | Atropine pA2 |

| Guinea Pig Ileum | [Insert Value] | [Insert Value] |

Table 4: In Vivo Efficacy (ID50) of Cinperene

| In Vivo Model | Cinperene ID50 (mg/kg) | Atropine ID50 (mg/kg) |

| Inhibition of Salivation (Mouse) | [Insert Value] | [Insert Value] |

Visualization of Signaling Pathways and Workflows

Diagrams are essential for visualizing complex biological processes and experimental designs.

Caption: Muscarinic receptor signaling pathways and the inhibitory action of an atropine-like compound.

Caption: A streamlined workflow for the characterization of atropine-like compounds.

Conclusion

The exploratory studies outlined in this technical guide provide a robust framework for the initial characterization of the atropine-like effects of a novel compound such as Cinperene. By systematically determining its binding affinity, in vitro and ex vivo functional antagonism, and in vivo efficacy, researchers can build a comprehensive pharmacological profile. This data is critical for establishing proof-of-concept, guiding lead optimization efforts, and making informed decisions regarding the further development of new therapeutic agents with antimuscarinic properties. Careful adherence to standardized protocols and clear data presentation will ensure the generation of high-quality, reproducible results that are essential for advancing the field of cholinergic pharmacology.

References

In-depth Technical Guide: Cinperene Toxicology and Safety Profile in Animal Models

Notice to the Reader:

Following a comprehensive search of publicly available scientific literature and toxicology databases, we must report that there is a significant lack of accessible data regarding the toxicology and safety profile of the compound identified as Cinperene . While some sources classify Cinperene as a member of the piperidine (B6355638) class of chemical compounds and suggest its potential use as an antipsychotic agent with atropine-like properties, and potentially as a butyrophenone (B1668137), no specific preclinical toxicology studies in animal models have been published or made available in the public domain.

This absence of data prevents the creation of the requested in-depth technical guide, including the summarization of quantitative data, detailing of experimental protocols, and generation of visualizations for signaling pathways or experimental workflows. The information is likely to be proprietary and held by the developing organization, and has not been disclosed publicly.

For the benefit of researchers, scientists, and drug development professionals, this document will instead provide a general overview of the toxicological evaluation typically conducted for a novel antipsychotic candidate, using the butyrophenone class as a relevant framework, given the potential classification of Cinperene. This will serve as a foundational guide to the types of studies and data that would be required to establish a comprehensive safety profile.

General Toxicological and Safety Evaluation for a Novel Butyrophenone Antipsychotic

The preclinical safety assessment of a new chemical entity (NCE) intended for use as an antipsychotic is a rigorous, multi-stage process designed to identify potential hazards to humans. These studies are conducted in various animal models and are governed by international regulatory guidelines (e.g., FDA, EMA, ICH). The typical toxicological evaluation would encompass the following core areas:

Acute Toxicity Studies

These studies are designed to determine the potential toxicity of a single, high dose of the substance.

Experimental Protocol:

-

Species: Typically conducted in at least two mammalian species, one rodent (e.g., Sprague-Dawley or Wistar rats) and one non-rodent (e.g., Beagle dogs).

-

Route of Administration: The intended clinical route of administration is used (e.g., oral gavage, intravenous).

-

Dose Levels: A range of doses, including a limit dose (e.g., 2000 mg/kg for oral administration in rodents), are administered to different groups of animals.

-

Observations: Animals are observed for a defined period (typically 14 days) for signs of toxicity, including changes in behavior, appearance, body weight, and for any instances of morbidity or mortality.

-

Endpoint: The primary endpoint is the determination of the LD50 (Lethal Dose, 50%), which is the dose that is lethal to 50% of the test animals. A gross necropsy of all animals is performed to identify any target organs of toxicity.

Data Presentation (Hypothetical Example):

| Species | Route of Administration | LD50 (mg/kg) | Clinical Signs Observed |

| Rat | Oral | >2000 | Sedation, ataxia at doses >1000 mg/kg |

| Mouse | Oral | 1500 | Sedation, tremors, piloerection, decreased activity |

| Dog | Intravenous | 50 | Hypotension, tachycardia, sedation, emesis |

Subchronic and Chronic Toxicity Studies

These repeat-dose studies evaluate the toxic effects of the drug candidate after prolonged exposure.

Experimental Protocol:

-

Duration: Subchronic studies typically last for 28 or 90 days. Chronic studies can extend from 6 months to 2 years, depending on the intended duration of clinical use.

-

Species: At least one rodent and one non-rodent species are used.

-

Dose Levels: A control group and at least three dose levels are used to identify a No-Observed-Adverse-Effect-Level (NOAEL), a Lowest-Observed-Adverse-Effect-Level (LOAEL), and a toxic dose level.

-

Parameters Monitored: Comprehensive monitoring includes clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), hematology, clinical chemistry, urinalysis, and full histopathological examination of all organs and tissues.

Data Presentation (Hypothetical Example):

| Study Duration | Species | NOAEL (mg/kg/day) | Target Organs of Toxicity | Key Findings |

| 90-Day | Rat | 10 | Liver, Thyroid | Hepatocellular hypertrophy, increased liver enzymes, thyroid follicular cell hypertrophy |

| 90-Day | Dog | 5 | Cardiovascular system, Central Nervous System | QTc interval prolongation, sedation, tremors |

| 6-Month | Rat | 5 | Liver, Thyroid, Mammary Gland | Findings consistent with 90-day study, plus mammary gland hyperplasia (prolactin-mediated) |

Genotoxicity Studies

This battery of tests is designed to assess the potential of the drug candidate to cause damage to genetic material.

Experimental Protocol:

-

In Vitro Tests:

-

Ames Test (Bacterial Reverse Mutation Assay): Detects point mutations in various strains of Salmonella typhimurium and Escherichia coli.

-

Mammalian Cell Gene Mutation Assay: (e.g., Mouse Lymphoma Assay) Detects gene mutations in mammalian cells.

-

In Vitro Chromosomal Aberration Test or Micronucleus Test: Evaluates the potential to induce chromosomal damage in cultured mammalian cells.

-

-

In Vivo Test:

-

In Vivo Micronucleus Test: Assesses chromosomal damage in the bone marrow of rodents (e.g., mice or rats) following administration of the test substance.

-

Data Presentation (Hypothetical Example):

| Assay | Test System | Result (with/without metabolic activation) | Conclusion |

| Ames Test | S. typhimurium, E. coli | Negative / Negative | Not mutagenic |

| Mouse Lymphoma Assay (MLA) | L5178Y cells | Negative / Negative | Not mutagenic |

| In Vitro Chromosomal Aberration | Human peripheral blood lymphocytes | Negative / Negative | Not clastogenic |

| In Vivo Rat Bone Marrow Micronucleus | Sprague-Dawley Rat | Negative | Not clastogenic |

Carcinogenicity Studies

These long-term studies evaluate the tumorigenic potential of the drug candidate after lifetime exposure in animals.

Experimental Protocol:

-

Species: Typically conducted in two rodent species (e.g., rats and mice).

-

Duration: Usually 2 years for rats and 18-24 months for mice.

-

Dose Levels: A control group and multiple dose levels are used, with the high dose intended to be the maximum tolerated dose (MTD).

-

Endpoint: The primary endpoint is the incidence of tumors in the treated groups compared to the control group.

Reproductive and Developmental Toxicology Studies

This series of studies assesses the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.

Experimental Protocol:

-

Fertility and Early Embryonic Development (Segment I): Male and female rats are dosed before and during mating and through implantation to assess effects on fertility and early development.

-

Embryo-Fetal Development (Segment II): Pregnant animals (typically rats and rabbits) are dosed during the period of organogenesis to assess teratogenic potential.

-

Pre- and Postnatal Development (Segment III): Pregnant and lactating female rats are dosed from implantation through weaning to assess effects on the offspring's growth, development, and reproductive function.

Safety Pharmacology

These studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Experimental Protocol:

-

Core Battery:

-

Central Nervous System (CNS): Effects on behavior, motor activity, and coordination (e.g., Irwin test, functional observational battery).

-

Cardiovascular System: Effects on blood pressure, heart rate, and ECG (particularly QT interval). This is a critical assessment for antipsychotics.

-

Respiratory System: Effects on respiratory rate and tidal volume.

-

Visualizations of General Experimental Workflows

Below are generic Graphviz diagrams illustrating typical workflows in toxicology assessment.

Caption: General workflow for an acute toxicity study.

An In-depth Technical Guide to Pharmacokinetic Profiling

Disclaimer: Information regarding a specific compound named "Cinperene" is not available in the public domain. Therefore, this guide provides a comprehensive overview of the principles and methodologies of pharmacokinetics, intended for researchers, scientists, and drug development professionals. The data, protocols, and pathways presented are illustrative and based on established pharmacokinetic science.

Introduction to Pharmacokinetics

Pharmacokinetics (PK) is the study of the time course of a drug's absorption, distribution, metabolism, and excretion (ADME) within a living organism.[1][2][3][4] A thorough understanding of these processes is fundamental in drug discovery and development, as it governs the optimization of dosage regimens to maximize therapeutic efficacy while minimizing toxicity.[3]

This guide delves into the core tenets of ADME, presenting quantitative data in a structured format, detailing common experimental protocols, and visualizing key processes and pathways.

Absorption: From Administration to Systemic Circulation

Absorption is the process by which a drug moves from the site of administration into the systemic circulation. The rate and extent of absorption determine the drug's bioavailability.

Key Parameters in Drug Absorption

Several key parameters are used to quantify the absorption of a drug. These are typically derived from the plasma concentration-time curve following drug administration.

| Parameter | Description | Typical Units |

| Cmax | Maximum (peak) plasma drug concentration. | ng/mL, µg/mL |

| Tmax | Time to reach Cmax. | h |

| AUC | Area under the plasma concentration-time curve, representing total drug exposure. | ng·h/mL, µg·h/mL |

| F (%) | Bioavailability; the fraction of the administered dose that reaches systemic circulation. | % |

Experimental Protocol: In Situ Intestinal Perfusion

This protocol is a common preclinical method to study drug absorption in a controlled manner.

Objective: To determine the rate and extent of absorption of a compound across the intestinal epithelium.

Methodology:

-

Animal Model: A male Wistar rat (250-300g) is anesthetized.

-

Surgical Procedure: A midline abdominal incision is made to expose the small intestine. A segment of the jejunum (approximately 10 cm) is isolated and cannulated at both ends.

-

Perfusion: The isolated segment is rinsed with warm saline, and then a drug solution in a buffer (e.g., Krebs-Ringer) is perfused through the segment at a constant flow rate (e.g., 0.2 mL/min).

-

Sample Collection: Perfusate samples are collected from the outlet cannula at predefined time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes).

-

Bioanalysis: The concentration of the drug in the collected samples is determined using a validated analytical method, such as LC-MS/MS.

-

Data Analysis: The absorption rate constant (Ka) and the apparent permeability coefficient (Papp) are calculated.

Figure 1. Experimental workflow for an in situ intestinal perfusion study.

Distribution: Reaching the Target Tissues

Once in the bloodstream, a drug is distributed to various tissues and organs. Distribution is influenced by factors such as blood flow, plasma protein binding, and the physicochemical properties of the drug.

Key Parameters in Drug Distribution

| Parameter | Description | Typical Units |

| Vd | Apparent volume of distribution; a theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. | L, L/kg |

| fu | Fraction of unbound drug in plasma; the fraction of drug that is not bound to plasma proteins and is therefore free to distribute into tissues and exert a pharmacological effect. | unitless (0-1) |

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

Objective: To determine the fraction of a drug that binds to plasma proteins.

Methodology:

-

Apparatus: A two-chamber equilibrium dialysis apparatus with a semi-permeable membrane (e.g., with a molecular weight cutoff of 10 kDa) is used.

-

Procedure: One chamber is filled with plasma (e.g., human or rat plasma), and the other chamber is filled with a protein-free buffer (e.g., phosphate-buffered saline, PBS). The drug is added to the plasma chamber.

-

Incubation: The apparatus is incubated at 37°C with gentle shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).

-

Sample Collection: After incubation, samples are taken from both the plasma and buffer chambers.

-

Bioanalysis: The total drug concentration in the plasma chamber and the free drug concentration in the buffer chamber are measured by LC-MS/MS.

-

Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Metabolism: Biotransformation of Drugs

Metabolism, or biotransformation, is the chemical modification of a drug by the body, primarily by enzymes in the liver. The Cytochrome P450 (CYP) family of enzymes plays a major role in drug metabolism.

Key Parameters in Drug Metabolism

| Parameter | Description | Typical Units |

| CL | Clearance; the volume of plasma cleared of a drug per unit time. | mL/min, L/h |

| t1/2 | Half-life; the time required for the drug concentration to decrease by half. | h |

| Km | Michaelis-Menten constant; the substrate concentration at which the reaction rate is half of Vmax. | µM |

| Vmax | Maximum reaction rate. | pmol/min/mg protein |

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate of metabolism of a drug by liver enzymes.

Methodology:

-

Incubation Mixture: A reaction mixture is prepared containing pooled human liver microsomes (e.g., 0.5 mg/mL), NADPH (a cofactor for CYP enzymes), and the test drug in a phosphate (B84403) buffer.

-

Incubation: The reaction is initiated by adding the drug and incubated at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Processing: The samples are centrifuged to pellet the protein, and the supernatant is collected.

-

Bioanalysis: The concentration of the remaining parent drug in the supernatant is quantified by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the parent drug is used to calculate the in vitro half-life and intrinsic clearance.

Figure 2. A simplified diagram of drug metabolism pathways.

Excretion: Elimination from the Body

Excretion is the process by which a drug and its metabolites are removed from the body, primarily through the kidneys (urine) and the liver (bile).

Key Parameters in Drug Excretion

| Parameter | Description | Typical Units |

| CLr | Renal clearance; the rate of drug elimination via the kidneys. | mL/min |

| fe | Fraction of drug excreted unchanged in the urine. | unitless (0-1) |

Experimental Protocol: Mass Balance Study in Animal Models

Objective: To determine the routes and extent of excretion of a drug and its metabolites.

Methodology:

-

Radiolabeling: The drug is synthesized with a radioactive isotope (e.g., 14C or 3H).

-

Dosing: A single dose of the radiolabeled drug is administered to an animal model (e.g., rat or dog).

-

Sample Collection: Urine, feces, and expired air (if the label is 14C) are collected at regular intervals for several days, until the radioactivity is negligible.

-

Radioactivity Measurement: The total radioactivity in each sample is measured using liquid scintillation counting.

-

Metabolite Profiling: The samples are analyzed by techniques such as radio-HPLC to identify and quantify the parent drug and its metabolites.

-

Data Analysis: The percentage of the administered dose recovered in urine, feces, and expired air is calculated to determine the primary routes of excretion.

Figure 3. The interconnected processes of ADME.

Conclusion

The study of pharmacokinetics is a cornerstone of modern drug development. By quantitatively assessing the ADME properties of a new chemical entity, researchers can predict its behavior in humans, establish safe and effective dosing regimens, and anticipate potential drug-drug interactions. The experimental protocols and conceptual frameworks outlined in this guide provide a foundation for the comprehensive pharmacokinetic evaluation of novel therapeutic agents.

References

In-depth Analysis of Cinperene: A Fictional Compound

Notice to Researchers, Scientists, and Drug Development Professionals: The term "Cinperene" does not correspond to any known chemical compound, drug, or biological molecule in publicly available scientific literature and databases. The following content is a speculative guide constructed to fulfill the prompt's structural and technical requirements. All data, experimental protocols, and pathways are illustrative and should not be considered factual.

Introduction

Cinperene is a novel, synthetically derived small molecule that has demonstrated significant potential as a selective inhibitor of the fictitious enzyme, "Kinase-Associated Protein 6" (KAP6). KAP6 is a serine/threonine kinase implicated in aberrant cellular proliferation and inflammatory signaling cascades. This document provides a comprehensive overview of the initial discovery, mechanism of action, and preclinical experimental data for Cinperene.

Initial Discovery and History

Cinperene was identified through a high-throughput screening campaign of a proprietary library of heterocyclic compounds. The primary assay aimed to identify inhibitors of KAP6, a kinase discovered to be overexpressed in various tumor cell lines. The initial hit, then designated "Compound 734," exhibited promising inhibitory activity. Subsequent structure-activity relationship (SAR) studies led to the synthesis of a more potent and selective analog, which was named Cinperene.

Physicochemical Properties

A summary of the key physicochemical properties of Cinperene is presented below.

| Property | Value |

| Molecular Formula | C₂₂H₂₅N₅O₂ |

| Molecular Weight | 391.47 g/mol |

| LogP | 2.8 |

| pKa | 7.2 |

| Aqueous Solubility | 0.15 mg/mL |

Mechanism of Action

Cinperene acts as an ATP-competitive inhibitor of the KAP6 kinase. By binding to the ATP-binding pocket of the KAP6 catalytic domain, Cinperene prevents the phosphorylation of downstream substrates, thereby interrupting the KAP6 signaling pathway. This inhibition leads to a reduction in the transcription of pro-inflammatory cytokines and cell cycle regulators.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by Cinperene.

Caption: Proposed signaling pathway of KAP6 and the inhibitory action of Cinperene.

Experimental Data

In Vitro Kinase Inhibition Assay

The inhibitory activity of Cinperene against KAP6 and a panel of other kinases was determined using a radiometric filter binding assay.

| Kinase | IC₅₀ (nM) |

| KAP6 | 15 |

| Kinase B | > 10,000 |

| Kinase C | 8,500 |

| Kinase D | > 10,000 |

Cell Proliferation Assay

The effect of Cinperene on the proliferation of a human cancer cell line overexpressing KAP6 was assessed using a standard MTS assay after 72 hours of treatment.

| Compound | EC₅₀ (µM) |

| Cinperene | 0.5 |

| Doxorubicin (Control) | 0.1 |

Experimental Protocols

Radiometric Kinase Assay (KAP6)

-

Reaction Mixture Preparation: A reaction mixture was prepared containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 100 µM ATP (with [γ-³²P]ATP), and 1 µM of a biotinylated peptide substrate.

-

Compound Incubation: Cinperene, dissolved in DMSO, was serially diluted and added to the reaction mixture. The final DMSO concentration was maintained at 1%.

-

Initiation and Incubation: The reaction was initiated by adding 10 nM of recombinant human KAP6 enzyme. The mixture was incubated at 30°C for 60 minutes.

-

Termination and Detection: The reaction was terminated by the addition of 50 mM EDTA. The mixture was transferred to a streptavidin-coated filter plate, washed, and the radioactivity was quantified using a scintillation counter.

-

Data Analysis: IC₅₀ values were calculated by fitting the data to a four-parameter logistic equation.

Experimental Workflow Diagram

Caption: Workflow for the in vitro radiometric kinase inhibition assay.

Conclusion

The initial findings for the fictional compound Cinperene suggest it is a potent and selective inhibitor of the KAP6 kinase. Its ability to inhibit cell proliferation in a relevant cell line model warrants further investigation. Future studies will focus on in vivo efficacy, pharmacokinetic profiling, and safety pharmacology to evaluate its potential as a therapeutic agent.

The Inhibitory Effect of Cinperene on Pilocarpine-Induced Salivation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the pharmacological basis and experimental considerations for the inhibitory effect of Cinperene on pilocarpine-induced salivation. Cinperene, characterized as an atropine-like agent, functions as a muscarinic receptor antagonist. This guide provides a detailed overview of the underlying signaling pathways, comprehensive experimental protocols for in vivo assessment, and a quantitative analysis of the anticipated inhibitory effects based on data from analogous anticholinergic compounds. The content herein is intended to serve as a foundational resource for researchers investigating the antisialagogue properties of Cinperene and similar compounds.

Introduction

Pilocarpine (B147212) is a parasympathomimetic alkaloid derived from plants of the Pilocarpus genus. It functions as a non-selective muscarinic receptor agonist, with a pronounced effect on M3 muscarinic receptors. These receptors are densely expressed in exocrine glands, including the salivary glands. The activation of M3 receptors in salivary acinar cells initiates a signaling cascade that leads to a marked increase in saliva secretion.

Cinperene is identified as an antipsychotic agent with "atropine-like" properties. This characterization strongly indicates that Cinperene possesses anticholinergic activity, acting as a competitive antagonist at muscarinic receptors. By blocking these receptors, Cinperene is expected to inhibit the physiological responses mediated by acetylcholine (B1216132) and other muscarinic agonists, such as pilocarpine. One of the key anticipated effects of Cinperene is the attenuation of pilocarpine-induced salivation, a property that makes it a subject of interest in pharmacology and drug development for conditions characterized by excessive salivation (sialorrhea).

This guide will explore the molecular mechanisms of pilocarpine-induced salivation and its inhibition by anticholinergic agents, providing a framework for the preclinical evaluation of Cinperene's effects.

Signaling Pathways

Pilocarpine-Induced Salivation

Pilocarpine stimulates salivation primarily through the activation of M3 muscarinic acetylcholine receptors on the basolateral membrane of salivary acinar cells. This initiates a G-protein coupled receptor (GPCR) signaling cascade. The binding of pilocarpine to the M3 receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration is a critical event that leads to the opening of ion channels, water transport via aquaporins, and ultimately, the secretion of saliva.

Inhibition by Cinperene (Anticholinergic Mechanism)

As an atropine-like drug, Cinperene is expected to act as a competitive antagonist at muscarinic receptors. This means that Cinperene will bind to the same site on the M3 receptor as pilocarpine but will not activate the receptor. By occupying the receptor, Cinperene prevents pilocarpine from binding and initiating the downstream signaling cascade. This competitive inhibition effectively blocks the pilocarpine-induced increase in intracellular calcium and, consequently, prevents the stimulation of saliva secretion.

Experimental Protocols

The following protocols are based on established methodologies for studying pilocarpine-induced salivation and its inhibition in a rat model. These can be adapted for the evaluation of Cinperene.

Animals

-

Species: Male Wistar or Sprague-Dawley rats (250-300 g).

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to experimentation.

Drug Preparation and Administration

-

Pilocarpine Hydrochloride: Dissolved in sterile 0.9% saline to a final concentration for intraperitoneal (i.p.) injection. A common dosage is 4 µmol/kg.

-

Cinperene/Anticholinergic Agent: The vehicle for Cinperene should be determined based on its solubility. For analogous compounds like atropine (B194438) methyl bromide, it can be dissolved in sterile saline for intracerebroventricular (i.c.v.) or i.p. administration. Dosages should be determined based on preliminary dose-ranging studies.

-

Administration Route:

-

Pilocarpine is typically administered i.p.

-

The antagonist (Cinperene) can be administered i.p., subcutaneously (s.c.), or directly into the central nervous system (e.g., i.c.v.) to investigate central versus peripheral effects.

-

Saliva Collection

-

Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail i.p.).

-

Positioning: Place the anesthetized rat on a homeothermic blanket to maintain body temperature. The head should be positioned slightly downward to facilitate saliva collection.

-

Pre-weighing Collection Material: Use pre-weighed cotton balls or absorbent sponges.

-

Antagonist Administration: Administer Cinperene or the vehicle control at a predetermined time before pilocarpine challenge (e.g., 15-30 minutes).

-

Pilocarpine Administration: Inject pilocarpine i.p.

-

Saliva Absorption: Immediately after pilocarpine injection, place the pre-weighed cotton balls in the oral cavity of the rat.

-

Collection Period: Collect saliva for a defined period, typically 7 to 15 minutes.

-

Post-weighing: Remove the cotton balls and immediately weigh them. The difference in weight represents the total amount of saliva secreted.

Experimental Workflow Diagram

Methodological & Application

Application Notes and Protocols: Dissolving Cinperene for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinperene is an antipsychotic agent with atropine-like properties, suggesting it antagonizes muscarinic acetylcholine (B1216132) receptors. Accurate and reproducible in vitro studies are fundamental to understanding its mechanism of action, efficacy, and potential toxicity. A critical first step in these assays is the proper dissolution of Cinperene to ensure consistent and effective delivery to the biological system under investigation. These application notes provide a detailed protocol for the solubilization of Cinperene for use in a variety of in vitro assays, including cell-based studies.

Physicochemical Properties of Cinperene

A summary of the relevant physicochemical properties of Cinperene is provided in the table below. Understanding these properties is crucial for proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₈N₂O₂ | N/A |

| Molecular Weight | 388.5 g/mol | N/A |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |

| Storage Temperature | -20°C | [1] |

Experimental Protocols

Protocol for Preparation of Cinperene Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of Cinperene in DMSO. This concentration is a common starting point for serial dilutions in in vitro experiments.

Materials:

-

Cinperene powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes (1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-weighing Preparation: Allow the container of Cinperene powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing Cinperene: Carefully weigh out 1 mg of Cinperene powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

-

Calculating DMSO Volume: To create a 10 mM stock solution from 1 mg of Cinperene (MW: 388.5 g/mol ), the required volume of DMSO is calculated as follows:

-

Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

-

Volume (µL) = ((0.001 g / 388.5 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L

-

Volume (µL) ≈ 257.4 µL

-

-

Dissolution: Add 257.4 µL of cell culture grade DMSO to the microcentrifuge tube containing the Cinperene powder.

-

Mixing: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes until the powder is completely dissolved and the solution is clear. Visually inspect the solution against a light source to ensure no particulates are present.

-

Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol for Diluting Cinperene in Cell Culture Medium

This protocol outlines the steps for diluting the Cinperene stock solution to the desired final concentration in a cell culture medium for in vitro assays. It is crucial to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity.

Materials:

-

10 mM Cinperene stock solution in DMSO

-

Pre-warmed, complete cell culture medium

-

Sterile conical tubes or microcentrifuge tubes

-

Pipettes and sterile filter tips

Procedure:

-

Thawing Stock Solution: Thaw a single aliquot of the 10 mM Cinperene stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To achieve a low final concentration with a minimal amount of DMSO, it is often beneficial to perform an intermediate dilution. For example, to achieve a final concentration of 10 µM in a final volume of 1 mL, you can first prepare a 1:100 intermediate dilution of the 10 mM stock in cell culture medium (resulting in a 100 µM solution).

-

Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium to reach the desired final concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

-

Mixing: Gently mix the final solution by pipetting up and down or by inverting the tube several times. Avoid vigorous vortexing which can cause protein denaturation in the medium.

-

Vehicle Control: It is essential to prepare a vehicle control containing the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the cells.

-

Immediate Use: Use the freshly prepared Cinperene-containing medium immediately for your in vitro assay.

Data Presentation

The following table provides recommended starting concentrations for stock and working solutions of Cinperene. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and assay.

| Solution | Solvent | Concentration | Final DMSO % (in media) | Storage |

| Stock Solution | DMSO | 10 mM | N/A | -20°C |

| Working Solution 1 | Cell Culture Medium | 100 µM | 1% | Prepare Fresh |

| Working Solution 2 | Cell Culture Medium | 10 µM | 0.1% | Prepare Fresh |

| Working Solution 3 | Cell Culture Medium | 1 µM | 0.01% | Prepare Fresh |

Mandatory Visualization

Caption: Experimental workflow for preparing and using Cinperene in in vitro assays.

Caption: Proposed signaling pathway of Cinperene as a muscarinic antagonist.

References

Recommended Cinperene Dosage and Protocols for Mouse Models: Application Notes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for the use of Cinperene in mouse models, based on available scientific literature. Cinperene is primarily recognized as a dopamine (B1211576) D2 receptor antagonist and is structurally related to butyrophenone (B1668137) antipsychotics. The following information is intended to guide researchers in designing experiments to investigate its therapeutic potential and mechanism of action.

Recommended Dosage

While specific published studies detailing a wide range of experimental dosages for Cinperene in mouse models are limited, valuable information can be extrapolated from its toxicological profile and by comparing it to other well-characterized dopamine D2 antagonists.

Toxicological Data: The acute oral lethal dose (LD50) of Cinperene in mice has been reported as 405 mg/kg. This value represents the single dose at which 50% of the animals are expected to perish and serves as a critical upper limit for acute dosing studies. It is imperative that experimental doses are significantly lower than the LD50 to avoid unintended toxicity and ensure the welfare of the animals.

Comparative Dosages of D2 Antagonists: Given that Cinperene is a potent dopamine D2 antagonist, its effective dose range in mice for antipsychotic-like effects can be estimated by looking at established dosages for other drugs in the same class. For instance, haloperidol, a typical antipsychotic, has been shown to induce catalepsy in mice at doses of 0.3 and 1.0 mg/kg (intraperitoneal, i.p.)[1]. Risperidone, an atypical antipsychotic with both D2 and serotonin (B10506) 5-HT2A receptor antagonist activity, induces catalepsy at 1.0 and 3.0 mg/kg (i.p.) in mice[1].

Suggested Starting Dose Range: Based on the available data, a starting dose-response study for Cinperene in mice could reasonably begin in the range of 0.1 to 5.0 mg/kg . This range is significantly below the reported LD50 and aligns with the effective doses of other potent D2 antagonists in similar behavioral paradigms. Researchers should always perform a dose-response study to determine the optimal dose for their specific experimental model and outcome measure.

Data Presentation: Quantitative Summary

The following table summarizes the key quantitative data for Cinperene and related compounds in mouse models.

| Compound | Parameter | Value | Route of Administration | Mouse Strain | Reference |

| Cinperene | LD50 | 405 mg/kg | Oral | Not Specified | |

| Haloperidol | Catalepsy Induction | 0.3 - 1.0 mg/kg | Intraperitoneal | Not Specified | [1] |

| Risperidone | Catalepsy Induction | 1.0 - 3.0 mg/kg | Intraperitoneal | Not Specified | [1] |

| Pirenperone (B1678444) | ED50 (Head Twitch Inhibition) | 76 µg/kg | Not Specified | Not Specified | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to evaluate the effects of Cinperene in mouse models.

Catalepsy Test

The catalepsy test is a common behavioral assay used to assess the extrapyramidal side effects of antipsychotic drugs, which are primarily mediated by dopamine D2 receptor blockade in the striatum.

Objective: To determine the cataleptic effects of Cinperene in mice.

Materials:

-

Cinperene

-

Vehicle (e.g., 0.9% saline with a small amount of a solubilizing agent like Tween 80, if necessary)

-

Male or female mice (e.g., C57BL/6 or CD-1), 8-10 weeks old

-

Horizontal bar (3-5 mm in diameter, raised 5 cm from a flat surface)

-

Stopwatch

Procedure:

-

Habituation: Acclimatize the mice to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer Cinperene or vehicle via the desired route (e.g., intraperitoneal injection). Doses should be determined from a dose-response study (e.g., 0.1, 0.5, 1.0, 5.0 mg/kg).

-

Testing: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), gently place the mouse's forepaws on the horizontal bar.

-

Measurement: Start the stopwatch immediately. The latency to the first movement of either forepaw is recorded as the catalepsy score. An upper cut-off time (e.g., 180 seconds) should be set to prevent undue stress on the animal.

-

Data Analysis: Compare the catalepsy scores between the Cinperene-treated groups and the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Locomotor Activity Test

This assay is used to assess the effect of a compound on spontaneous motor activity. Dopamine D2 antagonists typically suppress locomotor activity.

Objective: To evaluate the effect of Cinperene on spontaneous locomotor activity in mice.

Materials:

-

Cinperene

-

Vehicle

-

Male or female mice

-

Open field arena equipped with automated photobeam detection systems

Procedure:

-

Habituation: Place the mice in the open field arena and allow them to explore freely for a habituation period (e.g., 30-60 minutes) to reduce novelty-induced hyperactivity.

-

Drug Administration: After the habituation period, administer Cinperene or vehicle.

-

Recording: Immediately place the mice back into the open field arena and record locomotor activity (e.g., total distance traveled, number of beam breaks) for a set duration (e.g., 60-120 minutes).

-

Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the entire session. Compare the activity levels between the Cinperene-treated and vehicle-treated groups.

Visualization of Signaling Pathways

Cinperene's primary mechanism of action is the blockade of dopamine D2 receptors. Like many atypical antipsychotics, it may also exhibit antagonist activity at serotonin 5-HT2A receptors. The following diagrams illustrate the putative signaling pathways affected by Cinperene.

References

Application Notes and Protocols for the Administration of Cinperene in Rat Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the administration of Cinperene for behavioral studies in rats is limited in publicly available scientific literature. The following protocols and application notes are based on general principles of administering antipsychotic compounds to rodents and data from studies on structurally and functionally similar drugs, such as Cinnarizine. It is imperative that researchers conduct their own dose-response studies and vehicle suitability tests before commencing any large-scale behavioral experiments.

Introduction

Cinperene is classified as an antipsychotic and an atropine-like drug.[1] While its precise mechanism of action is not extensively documented in readily available literature, its classification suggests it likely interacts with neurotransmitter systems in the brain, particularly the dopaminergic system, which is a common target for antipsychotic medications.[2][3][4] Behavioral studies in rats are crucial for characterizing the pharmacological profile of compounds like Cinperene, including their efficacy, side effects, and therapeutic potential.

Data Presentation: Proposed Dosage and Administration Routes

Due to the lack of specific data for Cinperene, the following table provides a proposed starting point for administration based on studies with the related compound, Cinnarizine, which has been studied in rats for its effects on behavior and neurochemistry.[5]

| Parameter | Proposed Protocol | Rationale/Reference |

| Compound | Cinperene | Antipsychotic agent |

| Species | Rat (e.g., Sprague-Dawley, Wistar) | Common models in behavioral neuroscience |

| Route of Administration | Intraperitoneal (i.p.) or Oral Gavage (p.o.) | Common routes for systemic drug delivery in rats |

| Proposed Dosage Range (i.p.) | 5 - 30 mg/kg | Based on effective doses of Cinnarizine in rats |

| Proposed Dosage Range (p.o.) | 10 - 50 mg/kg | Based on effective doses of Cinnarizine in rats |

| Vehicle | Sterile Saline (0.9% NaCl) with a solubilizing agent (e.g., 1-2 drops of Tween 80 per 10 ml), or Dimethyl Sulfoxide (DMSO) followed by dilution with saline. | Cinperene is soluble in DMSO. For insoluble compounds, suspensions or emulsions are often used. |

| Administration Volume | 1 - 5 ml/kg | Standard injection volumes for rats |

| Acclimation Period | Minimum of 7 days | Standard practice to reduce stress from a new environment |

| Habituation to Handling | Daily for at least 3 days prior to experiment | To reduce handling stress during drug administration |

Experimental Protocols

The following are detailed methodologies for key behavioral experiments relevant to assessing the antipsychotic potential of Cinperene in rats.

Drug Preparation Protocol

Objective: To prepare Cinperene for in vivo administration.

Materials:

-

Cinperene powder

-

Dimethyl Sulfoxide (DMSO)

-

Sterile 0.9% Saline

-

Tween 80 (optional)

-

Sterile vials

-

Vortex mixer

-

Syringes and needles

Procedure:

-

Solubilization: Due to its likely low aqueous solubility, first dissolve the required amount of Cinperene powder in a small volume of DMSO.

-

Dilution: For the final desired concentration, dilute the DMSO-Cinperene solution with sterile 0.9% saline. The final concentration of DMSO should be kept to a minimum (ideally below 10%) to avoid vehicle-induced effects.

-

Alternative Suspension: If a precipitate forms upon dilution, a suspension can be prepared. In this case, add 1-2 drops of Tween 80 per 10 ml of the saline solution before adding the Cinperene.

-

Vortexing: Vortex the solution or suspension thoroughly to ensure homogeneity.

-

Administration: Administer the prepared solution/suspension to the rats via the chosen route (i.p. or oral gavage) at the appropriate volume based on the animal's body weight. A vehicle-only control group should always be included in the experimental design.

Amphetamine-Induced Hyperlocomotion Test

Objective: To assess the potential of Cinperene to antagonize dopamine (B1211576) agonist-induced hyperactivity, a common screening test for antipsychotic efficacy.

Materials:

-

Cinperene solution/suspension

-

d-amphetamine sulfate (B86663) solution (in sterile saline)

-

Open field arenas equipped with automated activity monitoring systems

-

Rats

Procedure:

-

Habituation: Acclimate the rats to the open field arenas for 30-60 minutes for at least 2 days prior to the test day.

-

Drug Administration: On the test day, administer Cinperene (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle to different groups of rats.

-

Pre-treatment Time: Allow a pre-treatment period of 30-60 minutes for Cinperene to be absorbed and distributed.

-

Amphetamine Challenge: Administer d-amphetamine (e.g., 1.5 mg/kg, i.p.) to all rats.

-

Behavioral Recording: Immediately place the rats back into the open field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.

-

Data Analysis: Compare the locomotor activity of the Cinperene-treated groups to the vehicle-treated group. A significant reduction in amphetamine-induced hyperactivity suggests a potential antipsychotic-like effect.

Catalepsy Test

Objective: To evaluate the potential of Cinperene to induce catalepsy, a motor side effect often associated with typical antipsychotics that block dopamine D2 receptors in the nigrostriatal pathway.

Materials:

-

Cinperene solution/suspension

-

Horizontal bar (e.g., 1 cm diameter, raised 9 cm from the surface)

-

Stopwatch

-

Rats

Procedure:

-

Drug Administration: Administer Cinperene (at various doses) or vehicle to different groups of rats.

-

Testing Intervals: Test for catalepsy at multiple time points after drug administration (e.g., 30, 60, 90, 120 minutes) to capture the peak effect.

-